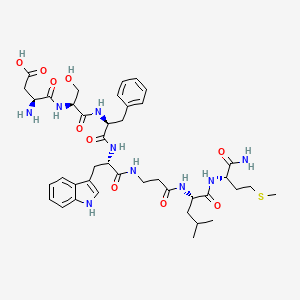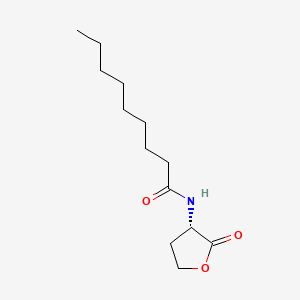
N-nonanoyl-L-Homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nonanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are small signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that bacteria use to control gene expression in response to increased cell density. This process is crucial for coordinating activities such as biofilm formation, virulence factor production, and other community behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-nonanoyl-L-Homoserine lactone can be synthesized through a reaction between nonanoic acid and L-homoserine lactone. The process typically involves the activation of nonanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria that can produce the compound naturally. The bacteria are cultured in nutrient-rich media, and the compound is extracted and purified using techniques such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-nonanoyl-L-Homoserine lactone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the lactone ring and the formation of nonanoic acid and L-homoserine.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the nonanoyl chain, leading to the formation of carboxylic acids.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nonanoyl group.
Major Products: The major products formed from these reactions include nonanoic acid, L-homoserine, and various oxidized derivatives of the nonanoyl chain .
Scientific Research Applications
N-nonanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing mechanisms and to develop inhibitors that can disrupt bacterial communication.
Biology: Researchers use it to investigate bacterial behavior, biofilm formation, and the regulation of virulence factors.
Mechanism of Action
N-nonanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, such as the LuxR family of transcriptional regulators. This binding activates the transcription of target genes involved in various bacterial behaviors, including biofilm formation and virulence factor production . The compound’s ability to modulate gene expression makes it a valuable tool for studying bacterial communication and developing new antimicrobial strategies .
Comparison with Similar Compounds
N-nonanoyl-L-Homoserine lactone is unique among N-acyl homoserine lactones due to its nonanoyl chain length. Similar compounds include:
N-hexanoyl-L-homoserine lactone: This compound has a shorter acyl chain and is involved in different quorum sensing pathways.
N-octanoyl-L-homoserine lactone: With an eight-carbon acyl chain, it has different signaling properties and affinities for receptor proteins.
N-decanoyl-L-homoserine lactone: This compound has a longer acyl chain and is used in different bacterial species for quorum sensing
This compound’s unique chain length and signaling specificity make it a valuable compound for studying bacterial communication and developing new antimicrobial therapies.
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]nonanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXHNXRUVEQDO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of N-nonanoyl-L-Homoserine lactone (C9-HSL) on human Transient Receptor Potential (TRP) channels?
A1: this compound (C9-HSL) is a bacterial quorum sensing molecule that can directly activate both TRPV1 and TRPA1 channels in humans []. The study demonstrated this using human embryonic kidney 293T cell lines specifically engineered to express these channels. While the exact binding site and mechanism are not fully elucidated in the study, the activation of these channels by C9-HSL suggests its potential role in mediating the interaction between bacteria and the human host.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
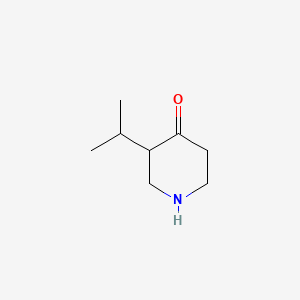

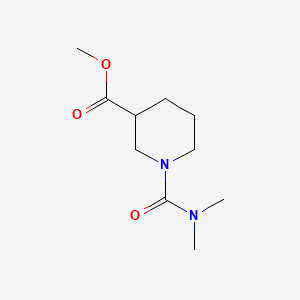
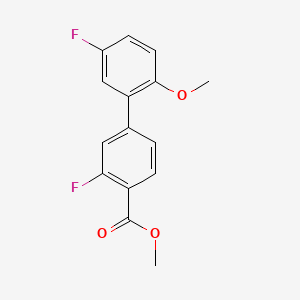
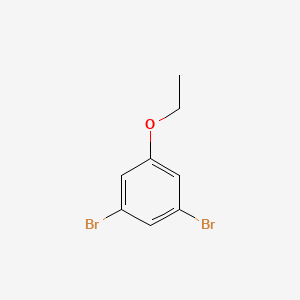
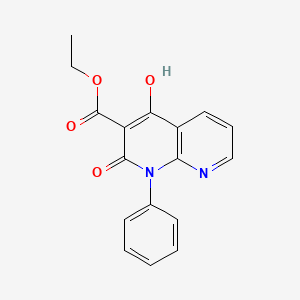
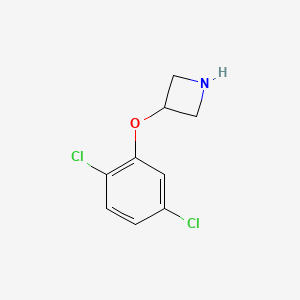
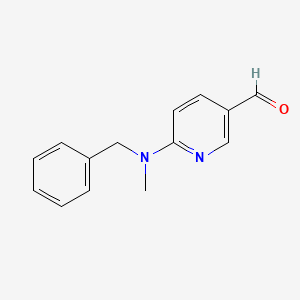
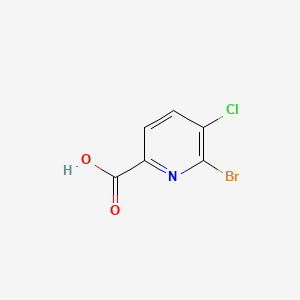
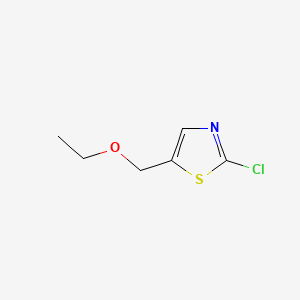
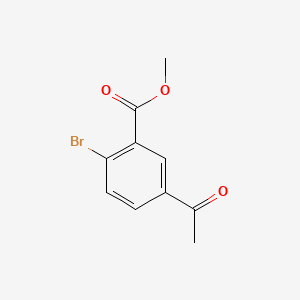
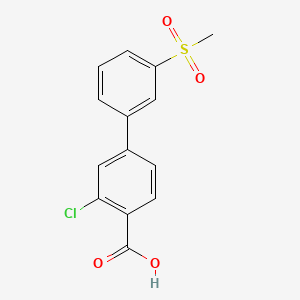
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
